Isolimonene is a p-menthane monoterpenoid.
(1R)-(+)-trans-Isolimonene
CAS No.: 5113-87-1
Cat. No.: VC21345586
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5113-87-1 |
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Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (3R,6R)-3-methyl-6-prop-1-en-2-ylcyclohexene |
Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3/t9-,10-/m0/s1 |
Standard InChI Key | TWCNAXRPQBLSNO-UWVGGRQHSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H](C=C1)C(=C)C |
SMILES | CC1CCC(C=C1)C(=C)C |
Canonical SMILES | CC1CCC(C=C1)C(=C)C |
Chemical Structure and Nomenclature
Molecular Identification
(1R)-(+)-trans-Isolimonene is definitively identified by several key molecular parameters that distinguish it from related compounds. The compound is registered under CAS number 5113-87-1 and possesses the molecular formula C₁₀H₁₆ with a molecular weight of 136.23 g/mol . This places it within the family of monoterpenes, which typically contain ten carbon atoms.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, reflecting its structural features and stereochemical properties. These include:
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(3R,6R)-3-Isopropenyl-6-methylcyclohexene
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(+)-p-Mentha-2,8-diene
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(1R)-(+)-trans-Isolimonene
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1R-trans Isolimonene
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(+)-(1R,4R)-trans-Isolimonene
The IUPAC systematic name for this compound is Cyclohexene, 3-methyl-6-(1-methylethenyl)-, (3R-trans)-, which precisely describes its chemical structure and stereochemical configuration .
Structural Features
The structure of (1R)-(+)-trans-Isolimonene consists of a cyclohexene ring with a methyl group and an isopropenyl (1-methylethenyl) group attached in a trans configuration. The (1R) designation indicates the specific stereochemistry at the relevant chiral center, which is crucial for its biological activities and chemical behavior. The trans configuration refers to the spatial arrangement of the methyl and isopropenyl groups on opposite sides of the cyclohexene ring plane.
Physical Properties
General Physical Characteristics
(1R)-(+)-trans-Isolimonene exhibits several distinctive physical properties that are important for its identification, handling, and applications. These properties are summarized in the following table:
Property | Value |
---|---|
Physical State | Liquid at room temperature |
Boiling Point | 165-166 °C |
Density | 0.83 g/mL at 20 °C |
Flash Point | 39 °C |
Refractive Index | n 20/D 1.47 |
Appearance | Clear liquid |
These properties are consistent with its classification as a monoterpene, with a relatively low boiling point and density characteristic of this class of compounds .
Optical Activity
One of the most distinctive features of (1R)-(+)-trans-Isolimonene is its pronounced optical activity. The compound displays a specific optical rotation of [α]20/D +212±5° (c = 10% in ethanol) . This strong dextrorotatory property is a direct consequence of its stereochemical configuration and serves as an important parameter for confirming its identity and purity in analytical contexts.
Synthesis Methods
Isomerization of 3-Carene
A significant advancement in the synthesis of trans-isolimonene involves the isomerization of 3-carene to 2-carene using a Na/o-chlorotoluene catalyst, followed by further transformation to trans-isolimonene. This method is notable for its potential in industrial applications due to the relatively low cost of the 3-carene starting material .
Solvent-Based Isomerization
The traditional approach involves conducting the isomerization reaction in xylene as a solvent. Under these conditions, the reaction achieves a conversion rate of 23.59% with a selectivity of 86.87% . While effective, this method requires additional separation processes to remove the solvent, which can reduce efficiency in industrial-scale production.
Solvent-Free Isomerization
A more recent innovation is the development of solvent-free isomerization conditions. Research has demonstrated that the isomerization can proceed without xylene, achieving a conversion rate of 27.72% with a selectivity of 83.27% . This approach offers potential advantages for industrial applications by eliminating the need for solvent separation steps, although with a slight trade-off in selectivity compared to the solvent-based method.
Isomerization Method | Conversion (%) | Selectivity (%) |
---|---|---|
With Solvent (Xylene) | 23.59 | 86.87 |
Solvent-Free | 27.72 | 83.27 |
This comparison illustrates the potential benefits of solvent-free approaches in terms of conversion efficiency, which could be particularly valuable for industrial-scale production .
Chemical Reactivity
General Reactivity Profile
(1R)-(+)-trans-Isolimonene possesses a cyclohexene backbone with an additional unsaturated isopropenyl group, making it a compound with multiple sites of potential reactivity. The presence of these unsaturated bonds makes it susceptible to various addition reactions, while the cyclohexene structure can undergo both ring-opening and ring-modification reactions under appropriate conditions.
Biological Activities
Antimicrobial Properties
(1R)-(+)-trans-Isolimonene has demonstrated potential antimicrobial activity against various pathogens. Research suggests it may be effective against both Gram-positive and Gram-negative bacteria. This antimicrobial activity could make it valuable for applications in natural preservatives or as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
Studies have indicated that (1R)-(+)-trans-Isolimonene may possess antioxidant properties, demonstrating radical scavenging activity in various assay systems. This property suggests potential applications in preventing oxidative damage in biological systems and possibly in food preservation.
Anti-inflammatory Effects
Preliminary research has suggested that (1R)-(+)-trans-Isolimonene may exhibit anti-inflammatory properties. This activity could be particularly relevant for pharmaceutical applications, potentially contributing to the development of new therapeutic agents for inflammatory conditions.
Applications in Research and Industry
Pharmaceutical Research
(1R)-(+)-trans-Isolimonene has been identified as an important compound in drug development research . Its unique structural features and biological activities make it a valuable subject for pharmaceutical investigations, particularly in the areas of:
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Anti-inflammatory drug development
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Antimicrobial agent research
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Natural product-based drug discovery
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Structure-activity relationship studies of monoterpenes
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis, particularly for the creation of more complex terpene derivatives. Its well-defined stereochemistry makes it useful for stereoselective synthesis applications where precise spatial control is required.
Analytical Standards
High-purity (1R)-(+)-trans-Isolimonene, such as the commercially available 95% (GC) grade, is used as an analytical standard in research laboratories . Such standards are essential for the accurate identification and quantification of this compound in natural product extracts, essential oils, and synthetic mixtures.
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the relationship between the stereochemistry of (1R)-(+)-trans-Isolimonene and its biological activities could provide valuable insights for drug design and development. Comparative studies with stereoisomers and structurally related compounds would be particularly informative.
Optimization of Synthesis Methods
While current methods for synthesizing (1R)-(+)-trans-Isolimonene have been established, there remains significant potential for optimization. Improving conversion rates and selectivity in the isomerization process, particularly under solvent-free conditions, could enhance industrial viability and reduce environmental impact.
Expanded Biological Evaluation
More comprehensive studies of the biological activities of (1R)-(+)-trans-Isolimonene are warranted, including detailed investigations of its antimicrobial spectrum, mechanisms of action, and potential synergistic effects with other compounds. Such studies would help clarify its potential applications in pharmaceutical and preservative contexts.
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